(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC17497024
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO4 |
|---|---|
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H13NO4/c1-15-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | FHZYTNJJWQHGAC-QMMMGPOBSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)[C@H](CC(=O)O)N)O |
| Canonical SMILES | COC1=CC(=C(C=C1)C(CC(=O)O)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is characterized by a propanoic acid backbone substituted with an amino group at the C3 position and a 2-hydroxy-4-methoxyphenyl moiety. The compound’s stereochemistry is defined by the (3S) configuration, which critically influences its biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1336406-16-6 |
| Molecular Formula | |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
| Chiral Centers | C3 (S configuration) |
The hydroxy group at the 2-position and methoxy group at the 4-position of the phenyl ring enhance the molecule’s ability to engage in hydrogen bonding and hydrophobic interactions, which are pivotal for its biochemical activity.
Synthesis and Production Methods
Asymmetric Synthesis Strategies
The synthesis of (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid prioritizes enantioselective techniques to ensure the correct (3S) configuration. Asymmetric catalysis, such as the use of chiral auxiliaries or enantioselective Mannich reactions, is commonly employed to achieve high enantiomeric excess (ee). For example, a Mannich reaction involving formaldehyde, an amine, and a ketone precursor can yield the desired stereochemistry when conducted under controlled conditions.
Purification and Characterization
Post-synthesis purification typically involves chromatographic methods, such as high-performance liquid chromatography (HPLC) or column chromatography, to isolate the target compound from byproducts. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying structural integrity and enantiopurity.
Table 2: Representative Synthesis Protocol
| Step | Process | Key Reagents/Conditions |
|---|---|---|
| 1 | Asymmetric Mannich reaction | Chiral catalyst, formaldehyde |
| 2 | Deprotection | Acidic or basic hydrolysis |
| 3 | Purification | HPLC, silica gel chromatography |
Research Findings and Comparative Analysis
Comparative Structural Analysis
Compared to analogous compounds, (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid exhibits distinct bioactivity due to its substitution pattern. For example:
-
3-Amino-2-hydroxybutanoic acid: Lacks the methoxyphenyl group, reducing its capacity for aromatic stacking interactions.
-
4-Hydroxy-3-methoxybenzaldehyde: Contains a similar phenolic structure but lacks the amino acid backbone, limiting its solubility and bioavailability.
Mechanistic Insights
The hydroxy group at the 2-position may participate in redox reactions, potentially conferring antioxidant properties. Meanwhile, the methoxy group enhances lipid solubility, improving membrane permeability.
Future Directions and Applications
Drug Development Prospects
Further research is needed to elucidate the compound’s pharmacokinetics and toxicity profile. Structure-activity relationship (SAR) studies could optimize its efficacy by modifying the phenyl ring substituents or amino acid backbone.
Biochemical Tool Compound
The molecule’s chiral center and functional groups make it a valuable probe for studying enzyme stereoselectivity or designing peptide-based therapeutics.
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